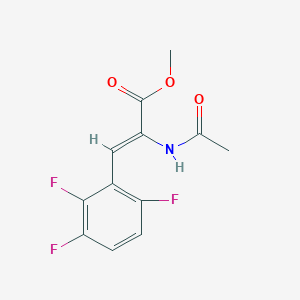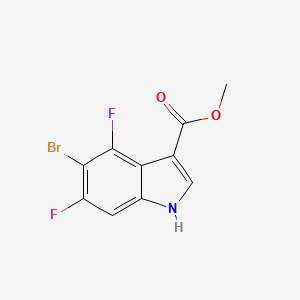
5-溴-4,6-二氟-1H-吲哚-3-甲酸甲酯
描述
“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 1638763-46-8 . It has a molecular weight of 290.06 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of indole derivatives, including “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has been explored using novel methods .Physical And Chemical Properties Analysis
“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 290.06 .科学研究应用
合成和化学反应
- 化学转化:5-溴-4,6-二氟-1H-吲哚-3-甲酸甲酯经历转化,例如使用 N-溴代琥珀酰亚胺转化为各种酯,并与乙酸反应,导致某些衍生物中溴迁移到苯环 (Irikawa 等,1989)。
- 二溴吲哚的合成:该化合物在 5,6-二溴吲哚-3-甲酸甲酯的区域选择性合成中至关重要,5,6-二溴吲哚-3-甲酸甲酯是天然和非天然二溴吲哚衍生物(包括重要的化合物如子午线素 F)合成的关键构建块 (Parsons 等,2011)。
在天然产物合成中的应用
- 天然来源的衍生物:它参与了从 Thorectandra 和 Smenospongia 海绵中衍生溴化色氨酸生物碱,从而产生具有潜在抗菌特性的化合物 (Segraves 和 Crews,2005)。
- 杂多环的合成:该化合物用于钯催化的分子内环化,以产生各种 γ-咔啉衍生物和其他杂多环 (Zhang 和 Larock,2003)。
晶体学和结构研究
- 晶体结构分析:它用于涉及单晶 X 射线分析和振动光谱研究的研究,有助于理解分子和晶体结构 (Luo 等,2019)。
多样化的化学合成
- 新型化合物的产生:用于合成各种新型化合物,包括溴化反应和制备具有潜在药理学应用的复杂分子 (Hirokawa 等,2000)。
安全和危害
未来方向
The future directions for “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” and similar indole derivatives involve further exploration of their synthesis methods and investigation of their biological activities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
作用机制
Target of Action
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, certain indole derivatives have been shown to exhibit inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the replication of viruses, reduce inflammation, or even kill cancer cells
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it could prevent the replication of viruses within cells .
生化分析
Biochemical Properties
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interactions with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Cellular Effects
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . Additionally, methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and the induction of apoptosis in cancer cells . Additionally, methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At high doses, methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity, including its anticancer and antimicrobial properties . Additionally, methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can influence metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and function . For example, methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can accumulate in the nucleus, where it can interact with DNA and nuclear proteins to exert its effects .
Subcellular Localization
The subcellular localization of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Additionally, the compound’s localization to the endoplasmic reticulum can affect protein folding and stress responses .
属性
IUPAC Name |
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)4-3-14-6-2-5(12)8(11)9(13)7(4)6/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSARQORXOTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C(=C21)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



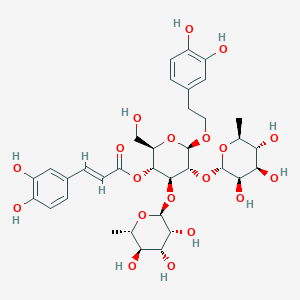
![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)

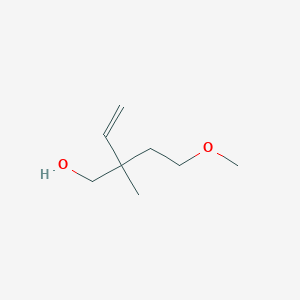

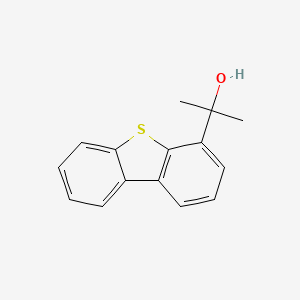
![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)

![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)


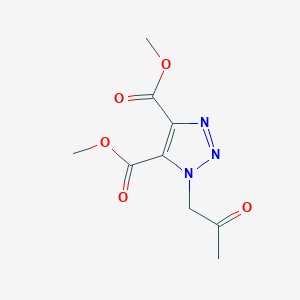
![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)
